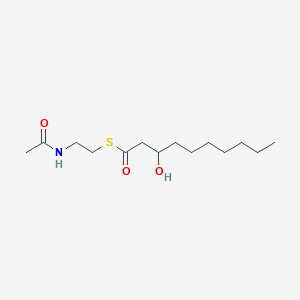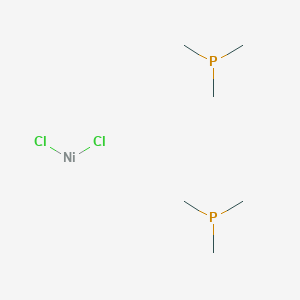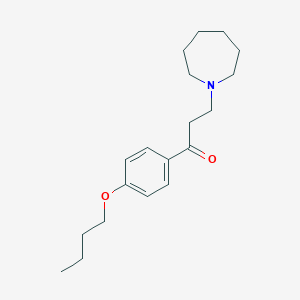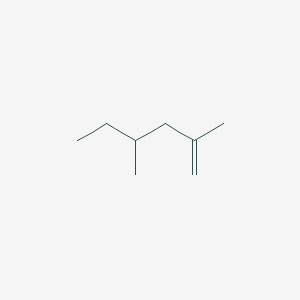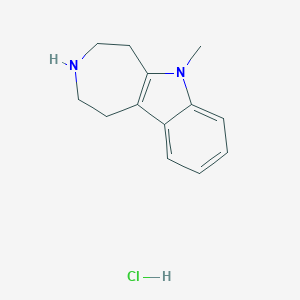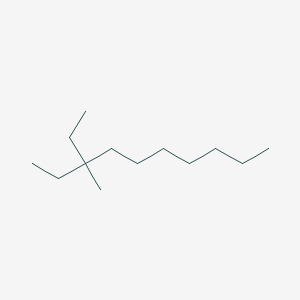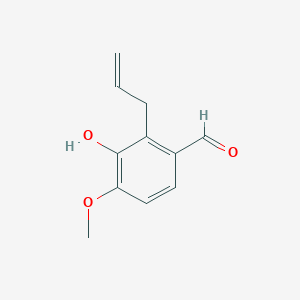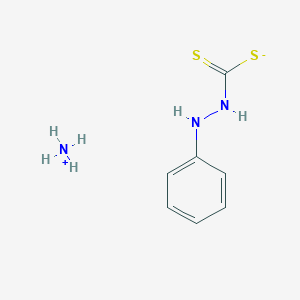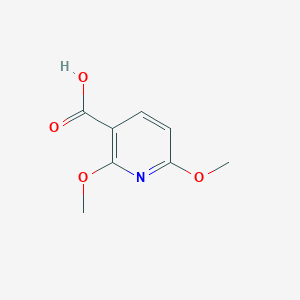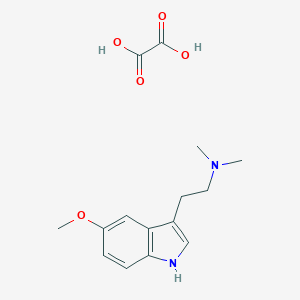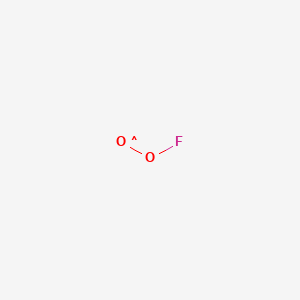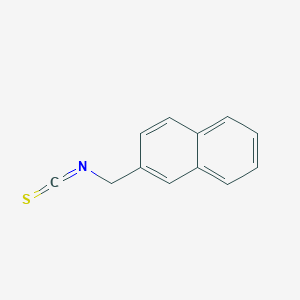
2-(Isothiocyanatomethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isothiocyanatomethyl)naphthalene, also known as ITCM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ITCM is a fluorescent probe that is widely used in biochemistry and molecular biology to study protein interactions, enzyme activity, and cellular processes.
Mécanisme D'action
The mechanism of action of 2-(Isothiocyanatomethyl)naphthalene involves the covalent binding of the isothiocyanate group to the thiol group of cysteine residues in proteins. This covalent bond results in the formation of a stable adduct, which can be detected by fluorescence spectroscopy. The fluorescence intensity of 2-(Isothiocyanatomethyl)naphthalene is highly sensitive to changes in its microenvironment, making it an ideal probe for studying protein interactions and enzyme activity.
Effets Biochimiques Et Physiologiques
2-(Isothiocyanatomethyl)naphthalene has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes, making it an ideal probe for studying biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(Isothiocyanatomethyl)naphthalene is its high sensitivity and specificity for protein labeling and detection. It can be used to study a wide range of biological processes, from protein-protein interactions to enzyme activity. However, 2-(Isothiocyanatomethyl)naphthalene has some limitations, including its susceptibility to photobleaching and its limited photostability. Additionally, 2-(Isothiocyanatomethyl)naphthalene can only label proteins containing cysteine residues, limiting its applicability in some biological systems.
Orientations Futures
There are several future directions for the use of 2-(Isothiocyanatomethyl)naphthalene in scientific research. One potential area of research is the development of new fluorescent probes based on 2-(Isothiocyanatomethyl)naphthalene that have improved photostability and sensitivity. Another area of research is the use of 2-(Isothiocyanatomethyl)naphthalene in live-cell imaging to study dynamic cellular processes in real-time. Additionally, 2-(Isothiocyanatomethyl)naphthalene can be used in combination with other probes and imaging techniques to provide a more comprehensive understanding of biological systems.
Méthodes De Synthèse
The synthesis of 2-(Isothiocyanatomethyl)naphthalene involves the reaction of 2-bromoethyl isothiocyanate with naphthalene in the presence of a base. The reaction proceeds via a substitution reaction, resulting in the formation of 2-(Isothiocyanatomethyl)naphthalene. The purity and yield of 2-(Isothiocyanatomethyl)naphthalene can be improved by using different solvents and purification methods.
Applications De Recherche Scientifique
2-(Isothiocyanatomethyl)naphthalene is widely used in scientific research as a fluorescent probe to study protein interactions, enzyme activity, and cellular processes. It can be used to label proteins and peptides, allowing researchers to study their interactions with other molecules. 2-(Isothiocyanatomethyl)naphthalene can also be used to monitor enzyme activity by measuring changes in its fluorescence intensity. Furthermore, 2-(Isothiocyanatomethyl)naphthalene has been used to study cellular processes such as endocytosis, exocytosis, and membrane trafficking.
Propriétés
Numéro CAS |
19495-05-7 |
|---|---|
Nom du produit |
2-(Isothiocyanatomethyl)naphthalene |
Formule moléculaire |
C12H9NS |
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
2-(isothiocyanatomethyl)naphthalene |
InChI |
InChI=1S/C12H9NS/c14-9-13-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8H2 |
Clé InChI |
YTPLCVBIKBZHPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CN=C=S |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CN=C=S |
Synonymes |
2-(ISOTHIOCYANATOMETHYL)NAPHTHALENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



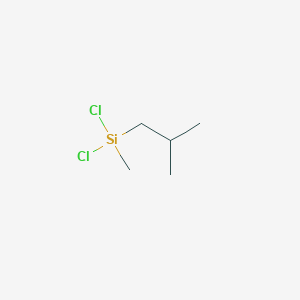
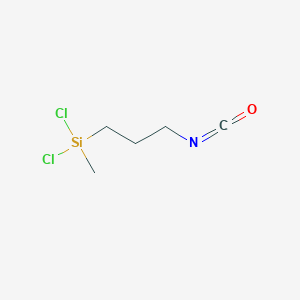
![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate](/img/structure/B100044.png)
